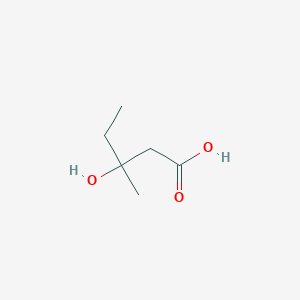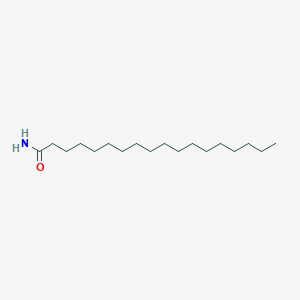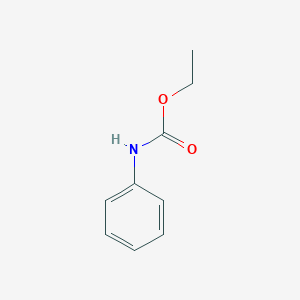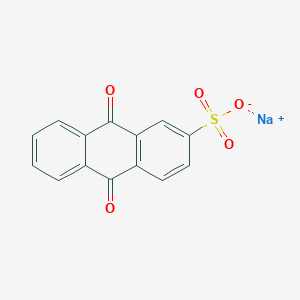
3-Hydroxy-3-methylpentanoic acid
Vue d'ensemble
Description
3-Hydroxy-3-methylpentanoic acid is an organic compound with the empirical formula C6H12O3 . It is a liquid and its molecular weight is 132.16 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-methylpentanoic acid is represented by the SMILES string CCC(C)(O)CC(O)=O . The InChI key is KEGHVPSZIWXTPY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-Hydroxy-3-methylpentanoic acid is a liquid . Its density is 1.08 g/mL at 25/4℃ . The boiling point is 144 ºC at 19 mmHg . The relative density (d 204) is 1.0898 .
Applications De Recherche Scientifique
1. Biological Sciences: Neuroprotection in Neurodegenerative Diseases
3-Hydroxy-3-methylpentanoic acid
has shown promise as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer’s, Parkinson’s, and Huntington’s diseases. Its ability to modulate oxidative stress, mitochondrial function, and inflammation makes it an attractive candidate for therapeutic interventions.
Methods of Application:
Researchers typically administer 3-Hydroxy-3-methylpentanoic acid via intraperitoneal injection or oral supplementation in animal models. Dosages vary based on the specific disease model and species. In vitro studies also explore its effects on neuronal cell lines.
Results:
Studies have demonstrated that 3-Hydroxy-3-methylpentanoic acid attenuates neuronal damage, reduces amyloid-beta aggregation, and enhances cognitive function in animal models. Quantitative data includes improved memory performance, reduced oxidative stress markers, and preserved mitochondrial integrity .
2. Chemistry: Chiral Synthesis and Resolution
3-Hydroxy-3-methylpentanoic acid
serves as a chiral building block for the synthesis of enantiopure compounds. Its stereocenter allows for the creation of optically active molecules.
Methods of Application:
Chemists use 3-Hydroxy-3-methylpentanoic acid in asymmetric synthesis, often as a precursor for drug intermediates. Enzymatic resolution or chiral chromatography separates the enantiomers.
Results:
Successful resolution yields pure enantiomers, crucial for drug development and fine chemical synthesis. Researchers achieve high enantiomeric excess (ee) values, ensuring the desired chirality .
3. Metabolomics: Biomarker Identification
3-Hydroxy-3-methylpentanoic acid
appears as a metabolite in various biological samples. Researchers investigate its potential as a biomarker for metabolic disorders.
Methods of Application:
Metabolomic studies analyze urine, blood, or tissue samples using mass spectrometry or nuclear magnetic resonance (NMR). Quantification involves calibration against stable isotope-labeled standards.
Results:
Increased levels of 3-Hydroxy-3-methylpentanoic acid correlate with specific metabolic conditions, such as organic acidemias or mitochondrial dysfunction. Quantitative data includes concentration changes in patient cohorts .
5. Environmental Chemistry: Volatile Organic Compounds (VOCs)
3-Hydroxy-3-methylpentanoic acid
contributes to the volatile organic compound profile emitted by certain plant species.
Methods of Application:
Ecologists collect plant volatiles using solid-phase microextraction (SPME) or dynamic headspace sampling. GC-MS identifies and quantifies 3-Hydroxy-3-methylpentanoic acid .
Results:
Its presence influences plant-pollinator interactions, herbivore deterrence, and ecological signaling. Quantitative data includes emission rates and ecological context .
6. Pharmaceuticals: Prodrug Design
Summary:
Researchers explore 3-Hydroxy-3-methylpentanoic acid as a prodrug scaffold. Its chemical stability and metabolic conversion properties make it suitable for targeted drug delivery.
Methods of Application:
Medicinal chemists modify 3-Hydroxy-3-methylpentanoic acid by attaching drug moieties. In vivo studies assess its bioavailability and conversion to the active drug form.
Results:
Successful prodrug design improves drug solubility, absorption, and tissue targeting. Quantitative data includes pharmacokinetic parameters and therapeutic efficacy .
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGHVPSZIWXTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933847 | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylpentanoic acid | |
CAS RN |
150-96-9 | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 3-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-3-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)